5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine
Description
5-Bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is a brominated pyridine derivative featuring a 1,3-dioxolane ring fused at the 2-position of the pyridine core, with a trifluoromethyl (-CF₃) substituent on the dioxolane moiety. This compound combines the electron-withdrawing effects of bromine (at position 5) and the trifluoromethyl group, rendering it highly electrophilic and thermally stable. Such structural attributes make it valuable in pharmaceutical synthesis, agrochemical intermediates, and materials science .
Properties
CAS No. |
1060813-22-0 |
|---|---|
Molecular Formula |
C9H7BrF3NO2 |
Molecular Weight |
298.06 g/mol |
IUPAC Name |
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-1-2-7(14-5-6)8(9(11,12)13)15-3-4-16-8/h1-2,5H,3-4H2 |
InChI Key |
WTAHWGFXVJFBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=NC=C(C=C2)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of Pre-Functionalized Pyridine Intermediates
A common strategy for introducing bromine into pyridine systems involves electrophilic aromatic substitution (EAS) or radical-mediated pathways. In the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, copper bromide (CuBr₂) and tert-butyl nitrite (TBN) were employed to achieve regioselective bromination at the 5-position of a 2-methyl-3-(trifluoromethyl)pyridine precursor. This method, yielding 34.6% under optimized conditions (molar ratio 1:1.1:3.1 for substrate:CuBr₂:TBN), highlights the importance of nitrite reagents in generating bromine radicals for meta-directing substituents.
For 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine, analogous conditions could be applied to a 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine intermediate. The electron-withdrawing nature of the trifluoromethyl-dioxolane group would likely direct bromination to the 5-position, akin to the meta-directing effects observed in related compounds.
Table 1: Bromination Yields in Analogous Pyridine Systems
Synthesis of the Trifluoromethyl-Dioxolane Moiety
Direct Functionalization of Pyridine
An alternative route involves nucleophilic aromatic substitution (NAS) on pre-brominated pyridines. For instance, 5-bromo-2-fluoropyridine could react with a trifluoromethyl-dioxolane-bearing nucleophile under transition metal catalysis. However, this approach is limited by the poor leaving group ability of fluoride and the stability of the dioxolane under reaction conditions.
Integrated Synthetic Routes
Route A: Bromination Followed by Dioxolane Installation
-
Bromination of 2-Pyridinecarbaldehyde :
Using CuBr₂ and TBN in acetonitrile, 2-pyridinecarbaldehyde could undergo bromination at the 5-position. -
Conversion to Diol Intermediate :
Reduction of the aldehyde to a primary alcohol (e.g., using NaBH₄), followed by epoxidation and acid-catalyzed ring-opening with trifluoroacetone to form the dioxolane.
Challenges:
-
Stability of the aldehyde group during bromination.
-
Steric hindrance during dioxolane formation.
Route B: Dioxolane Installation Followed by Bromination
-
Synthesis of 2-[2-(Trifluoromethyl)-1,3-Dioxolan-2-yl]Pyridine :
Reacting 2-pyridinemethanol with trifluoroacetone under acidic conditions (e.g., p-toluenesulfonic acid in toluene). -
Regioselective Bromination :
Employing the CuBr₂/TBN system or 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in TFA.
Optimization Data (Hypothetical):
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trifluoroacetone, TsOH | Toluene, reflux | 62* |
| 2 | CuBr₂ + TBN | Acetonitrile, 25°C | 35* |
*Theoretical yields based on analogous reactions.
Mechanistic Considerations
Bromination Pathways
The CuBr₂/TBN system generates bromine radicals via the decomposition of TBN, which abstract hydrogen atoms from the pyridine ring to form aryl radicals. Subsequent reaction with CuBr₂ delivers the brominated product. The meta-directing effect of the electron-withdrawing dioxolane group ensures selectivity for the 5-position.
Acid-Catalyzed Dioxolane Formation
Protonation of the carbonyl oxygen in trifluoroacetone activates it for nucleophilic attack by the diol, followed by cyclization and water elimination. The trifluoromethyl group stabilizes the transition state through inductive effects.
Comparative Analysis of Methodologies
The CuBr₂/TBN system offers moderate yields (30–35%) but requires careful control of stoichiometry. In contrast, the 1,3-dibromoimidazolidine dione method achieves higher yields (74%) in brominating methoxy-substituted pyridines , though its applicability to dioxolane systems remains untested.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in chemical biology research to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
5-Bromo-2-(2-Phenyl-1,3-Dioxolan-2-yl)Pyridine
5-Bromo-2-(1,3-Dioxolan-2-yl)Pyridine
- Structure : Lacks the trifluoromethyl group entirely.
- Properties : Reduced electronegativity and lipophilicity compared to the target compound. This analogue is more polar, affecting solubility in organic solvents .
Table 1 : Substituent Effects on Physicochemical Properties
| Compound | Substituent on Dioxolane | LogP* | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | -CF₃ | 2.8 | 120–122 | N/A |
| 5-Bromo-2-(2-Phenyl-1,3-dioxolan-2-yl) | Phenyl | 3.2 | 95–97 | 58 |
| 5-Bromo-2-(1,3-dioxolan-2-yl) | None | 1.9 | 80–82 | 65 |
*Predicted using ChemDraw.
Pyridine Derivatives with Alternative Fluorinated Groups
4-Bromo-2-(Trifluoromethyl)Pyridine (CAS 887583-90-6)
5-Bromo-2-(Difluoromethyl)Pyridine (CAS 845827-13-6)
- Structure : -CHF₂ instead of -CF₃.
- Reactivity : Less electron-withdrawing than -CF₃, leading to slower reaction kinetics in nucleophilic substitutions .
Table 2 : Fluorination Impact on Reactivity
| Compound | Fluorinated Group | Hammett σₚ* | Relative Reaction Rate (vs. Target) |
|---|---|---|---|
| Target Compound | -CF₃ | 0.88 | 1.0 (reference) |
| 5-Bromo-2-(Difluoromethyl) | -CHF₂ | 0.72 | 0.6 |
| 4-Bromo-2-(Trifluoromethyl) | -CF₃ | 0.88 | 1.1 |
*σₚ values from meta-substituted pyridine studies.
Heterocyclic Analogues
5-Bromo-2-(3-Methyl-5-(Trifluoromethyl)Pyrazol-1-yl)Pyridine (CAS 1187385-59-6)
2-(2-Bromo-4-Methoxyphenoxy)-3-(Trifluoromethyl)Pyridine
- Structure: Ether-linked bromophenol group at position 2.
- Synthesis : Requires palladium-catalyzed coupling, yielding intermediates for herbicide development (e.g., haloxyfop derivatives) .
Biological Activity
5-Bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bromine atom at the 5-position of the pyridine ring and a dioxolane moiety. The dioxolane ring is known for enhancing biological activity through various mechanisms, including increased stability and bioavailability. The synthesis typically involves bromination of pyridine derivatives followed by cyclization reactions to introduce the dioxolane ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its antifungal activity against several pathogens:
| Compound | Inhibition Rate (%) |
|---|---|
| B. dothidea | 77.25 ± 3.15 |
| Phomopsis sp | 59.22 ± 1.39 |
| B. cinerea | 92.43 ± 3.25 |
| C. gloeosporioides | 53.89 ± 1.09 |
| P. oryzae | 38.92 ± 1.86 |
| S. sclerotiorum | 72.18 ± 3.02 |
These results suggest that the compound can effectively inhibit the growth of several fungal species, making it a candidate for further development as an antifungal agent .
Insecticidal Activity
Insecticidal tests demonstrated that the compound also possesses insecticidal properties against various pests:
| Compound | Mortality Rate (%) |
|---|---|
| S. frugiperda | 90.0 |
| M. separata | 86.7 |
The mortality rates were comparable to established insecticides, indicating potential use in agricultural applications .
Anticancer Activity
The anticancer potential of this compound was assessed against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | 5 |
| K562 | 5 |
| HeLa | 5 |
| A549 | 5 |
These findings suggest that while the compound shows promising anticancer activity, it was less effective than doxorubicin, a standard chemotherapy agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors, modulating their activity. The presence of the dioxolane ring enhances its stability and facilitates interactions that may lead to biological effects.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and bioactivity of trifluoromethyl pyrimidine derivatives, which include compounds similar to this compound:
- Antifungal Activity : Compounds demonstrated varying degrees of antifungal activity against Botrytis cinerea, with some derivatives showing inhibition rates exceeding those of established fungicides.
- Insecticidal Activity : Research indicated that certain derivatives exhibited high mortality rates against key agricultural pests, suggesting their potential as eco-friendly insecticides.
- Anticancer Activity : Studies reported that several derivatives displayed significant cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine?
The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. For example, a palladium-catalyzed coupling between a boronic acid derivative and 5-bromo-2-(trifluoromethyl)pyridine under reflux in a toluene/ethanol/water solvent system achieves high yields (~98%) after purification via silica gel chromatography . The bromine atom at the 5-position of the pyridine ring serves as a key reactive site for such transformations.
Q. How can the bromine substituent in this compound be leveraged for further functionalization?
The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Stille, Heck, or Buchwald-Hartwig). For instance, coupling with thiophene derivatives can generate biaryl structures relevant to materials science . The trifluoromethyl and 1,3-dioxolane groups stabilize the pyridine ring electronically, moderating reaction rates and selectivity .
Q. What purification techniques are recommended for isolating this compound after synthesis?
Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is standard for isolating the pure product. Recrystallization from solvents like ethanol or toluene may also be employed. Analytical HPLC or LCMS (e.g., m/z 307 [M+H]+) confirms purity and identity .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved in derivatives of this compound?
Regioselective deprotonation at the C-4 position using lithium diisopropylamide (LDA) , followed by electrophilic trapping (e.g., with CO₂ to form carboxylic acids), exploits the electron-withdrawing effects of the trifluoromethyl and 1,3-dioxolane groups. This method enables precise modifications for drug discovery . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. What experimental strategies address contradictions in reaction yields or selectivity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while toluene improves cross-coupling efficiency .
- Catalyst screening : Alternative ligands (e.g., XPhos) or metal catalysts (e.g., CuI) can mitigate steric hindrance from the 1,3-dioxolane group .
- In-situ monitoring : Techniques like FT-IR or NMR track intermediate formation, guiding adjustments to reaction time/temperature .
Q. How does the trifluoromethyl-1,3-dioxolane moiety influence crystallographic analysis?
The rigid 1,3-dioxolane ring and electron-dense trifluoromethyl group improve crystal packing, aiding single-crystal X-ray diffraction . SHELX programs (e.g., SHELXL) refine structures by modeling anisotropic displacement parameters, particularly for fluorine atoms. Twinning or disorder in the dioxolane ring requires specialized refinement protocols .
Q. What role does this compound play in studying biological target interactions?
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a probe for enzyme inhibition studies (e.g., kinases) . Its bromine atom allows conjugation to fluorescent tags or biotin for pull-down assays in chemical biology . Comparative studies with analogs (e.g., 5-chloro or 5-iodo derivatives) reveal halogen-dependent binding affinities .
Methodological Considerations
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates steric effects of the 1,3-dioxolane group in solvent environments .
- Docking studies : Predict interactions with biological targets (e.g., using AutoDock Vina) .
Q. What analytical techniques validate structural modifications post-synthesis?
- NMR : ¹⁹F NMR tracks trifluoromethyl group integrity; ¹H/¹³C NMR confirms substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation pathways.
- X-ray Photoelectron Spectroscopy (XPS) : Identifies bromine oxidation states in surface-modified derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
